Technical Guide: Chemical Properties and Stability Profile of 2-Methylamino-1-thiazol-2-yl-ethanone
Technical Guide: Chemical Properties and Stability Profile of 2-Methylamino-1-thiazol-2-yl-ethanone
Topic: Chemical properties and stability profile of 2-Methylamino-1-thiazol-2-yl-ethanone Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Summary & Critical Handling Directive
2-Methylamino-1-thiazol-2-yl-ethanone is a specialized heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and anti-infective agents. As a heteroaromatic
Core Directive: Researchers must handle the free base form with extreme caution. Upon neutralization or exposure to basic pH (>7.5), the compound undergoes rapid self-condensation to form pyrazine derivatives. All storage should be maintained in the salt form (e.g., Hydrochloride or Hydrobromide) at -20°C under inert atmosphere.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This section synthesizes the structural properties governing the molecule's reactivity. The electron-deficient thiazole ring coupled with a reactive
| Property | Value / Description | Technical Insight |
| IUPAC Name | 2-(methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Molecular Formula | MW: 156.21 g/mol | |
| Structural Motif | 2-Acylthiazole with | The C2-carbonyl bond is electron-withdrawing, reducing the basicity of the amine compared to aliphatic analogs.[1] |
| Predicted pKa (Amine) | 7.2 – 7.8 (Estimated) | Lower than typical secondary amines (~10.5) due to the inductive effect of the adjacent ketone and thiazole ring. |
| Predicted pKa (Thiazole) | ~2.5 | The thiazole nitrogen is weakly basic and unlikely to be protonated at physiological pH. |
| LogP (Predicted) | 0.2 – 0.5 | Highly polar; exhibits good aqueous solubility in salt form. |
| Solubility | High in Water (as HCl salt), DMSO, Methanol | Free base has limited solubility in non-polar solvents and rapidly degrades. |
Stability Profile: Mechanisms & Degradation
The stability of 2-Methylamino-1-thiazol-2-yl-ethanone is pH-dependent. Understanding the degradation pathways is essential for assay development and formulation.
The Dimerization Pathway (Critical)
The primary degradation mechanism for
Mechanism:
-
Nucleophilic Attack: The secondary amine of Molecule A attacks the ketone carbonyl of Molecule B.
-
Cyclization: The amine of Molecule B attacks the ketone of Molecule A.
-
Dehydration: Loss of two water molecules yields a dihydropyrazine.
-
Oxidation: Spontaneous oxidation (often air-mediated) yields the aromatic pyrazine.
Visualization of Degradation Pathway
The following diagram illustrates the critical dimerization pathway and metabolic susceptibility.
Figure 1: Primary degradation pathway (dimerization) and potential metabolic routes.
Metabolic Stability
In biological systems, the compound is susceptible to:
-
Carbonyl Reduction: The ketone is a substrate for cytosolic reductases, converting it to the corresponding amino-alcohol (chiral center formation).
-
Oxidative Deamination: The N-methyl group is a target for Monoamine Oxidases (MAO) or CYP450 enzymes, leading to the primary amine.
Experimental Protocols
Protocol: pH-Dependent Stability Assessment (HPLC)
This protocol validates the stability window of the compound for assay buffer selection.
Objective: Determine
Materials:
-
Test Compound (HCl salt).
-
Buffers: 50 mM Acetate (pH 4.0), 50 mM Phosphate (pH 7.4), 50 mM Borate (pH 9.0).
-
Internal Standard: Caffeine (inert reference).
-
HPLC System with UV detection (254 nm).
Workflow:
-
Stock Prep: Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL).
-
Initiation: Spike 10 µL of Stock into 990 µL of each pre-warmed (37°C) buffer. Final conc: 100 µg/mL.
-
Sampling: At
min, remove 50 µL aliquot. -
Quenching: Immediately dilute aliquot into 200 µL of 0.1% Formic Acid in Acetonitrile (Acidic quench stops dimerization).
-
Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN in water + 0.1% TFA).
Data Interpretation:
-
pH 4.0: Expect >95% recovery at 4 hours.
-
pH 7.4: Expect moderate degradation (monitor for dimer peak).
-
pH 9.0: Expect rapid loss (
min).
Protocol: Salt Form Synthesis for Stabilization
If the free base is generated in situ, it must be immediately converted to a salt for storage.
Method:
-
Dissolve the crude free base in anhydrous Diethyl Ether or Ethanol at 0°C.
-
Dropwise add 1.1 equivalents of 4M HCl in Dioxane.
-
The hydrochloride salt will precipitate immediately as a white/off-white hygroscopic solid.
-
Filter under Nitrogen (avoid moisture) and wash with cold ether.
-
Storage: Store in a desiccator at -20°C.
Synthesis & Impurity Context
Understanding the synthesis helps identify potential impurities in commercial batches.
Common Synthetic Route:
-
Bromination: 2-Acetylthiazole
2-(2-bromoacetyl)thiazole. -
Amination: Reaction with Methylamine (excess) at low temperature.
Key Impurities to Monitor:
-
2-Acetylthiazole: Unreacted starting material.
-
Dimer (Pyrazine derivative): Formed during workup if pH was not strictly controlled.
-
Hydrolysis Product: 2-Hydroxy-1-thiazol-2-yl-ethanone (if moisture was present during bromination).
References
-
Jencks, W. P., & Westheimer, F. H. (2022).[2] pKa Data Compilation. Organic Chemistry Data. [Link]
-
Mangion, I. K., et al. (2009).[3] Stability of alpha-aminoketones and surrogates. Organic Letters, 11(16), 3566-3569. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520108, 2-Acetylthiazole. [Link]
-
Liu, T.-F., et al. (2024).[3] Synthesis and rearrangement of alpha-amino acid derivatives. Organic Letters, 26, 3447-3452.[3] [Link]
